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Monopotassium glutamate - 24595-14-0

Monopotassium glutamate

Catalog Number: EVT-371997
CAS Number: 24595-14-0
Molecular Formula: C5H8KNO4
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
Overview

Monopotassium glutamate is a potassium salt derived from glutamic acid, an amino acid that plays a crucial role in cellular metabolism and is a key component in the synthesis of proteins. This compound is primarily recognized for its flavor-enhancing properties, particularly in the context of the umami taste, which is one of the five basic tastes. Monopotassium glutamate is often used as a food additive to enhance flavor and improve the palatability of various dishes.

Source

Monopotassium glutamate can be synthesized from glutamic acid through a reaction with potassium hydroxide. It is commonly found in processed foods, particularly in Asian cuisine, where it is used to impart a savory flavor. The compound is also produced naturally during the fermentation of certain foods.

Classification

Monopotassium glutamate falls under the category of food additives and flavor enhancers. It is classified as a glutamate, which includes various salts derived from glutamic acid, such as monosodium glutamate and calcium diglutamate.

Synthesis Analysis

Methods

The synthesis of monopotassium glutamate typically involves neutralizing glutamic acid with potassium hydroxide. The reaction must be carried out in an aqueous solution while avoiding the presence of carbon dioxide to prevent the formation of carbonate ions, which can interfere with the reaction.

Technical Details

  1. Reactants: Glutamic acid and potassium hydroxide.
  2. Reaction Conditions: The mixture is maintained at a temperature that prevents racemization (the conversion of one enantiomer into another).
  3. Azeotropic Distillation: Water is removed from the reaction mixture using azeotropic distillation with an organic solvent like n-butanol, which helps isolate monopotassium glutamate as a crystalline product.
Glutamic Acid+Potassium HydroxideMonopotassium Glutamate+Water\text{Glutamic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Monopotassium Glutamate}+\text{Water}
Molecular Structure Analysis

Structure

Monopotassium glutamate has a molecular formula of C5H8KNO4C_5H_8KNO_4. The structure consists of a potassium ion associated with the carboxylate group of glutamic acid, which retains an amino group.

Chemical Reactions Analysis

Reactions

Monopotassium glutamate can undergo various chemical reactions typical of amino acids and their derivatives, including:

  1. Decarboxylation: Under certain conditions, it can lose carbon dioxide to form other compounds.
  2. Transamination: It can participate in transamination reactions where it exchanges an amino group with another amino acid.
  3. Hydrolysis: In aqueous solutions, it can dissociate into potassium ions and free glutamate.

Technical Details

The stability and reactivity of monopotassium glutamate are influenced by pH levels and temperature, which can affect its solubility and interaction with other compounds.

Mechanism of Action

Process

The mechanism by which monopotassium glutamate enhances flavor involves its interaction with specific taste receptors on the tongue, particularly the T1R1/T1R3 heterodimer receptors that are responsible for detecting umami flavors.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Umami
  • Melting Point: Approximately 232 °C
  • Solubility: Highly soluble in water; sparingly soluble in alcohol.

Chemical Properties

  • pH Level: Typically neutral to slightly alkaline when dissolved in water.
  • Stability: Stable under normal conditions but may degrade at high temperatures or in acidic environments.
Applications

Scientific Uses

Monopotassium glutamate is widely used in various scientific applications including:

  1. Flavor Enhancement: Commonly added to foods to enhance taste profiles.
  2. Biochemical Research: Used in studies involving amino acid metabolism and neurotransmission.
  3. Food Technology: Employed in developing new food products that require enhanced savory flavors without increasing sodium content significantly.
Synthesis Methodologies and Industrial Production

Microbial Fermentation vs. Chemical Synthesis Pathways

Monopotassium glutamate (MPG, E622) is primarily produced through bacterial fermentation or chemical synthesis. The fermentation route uses Corynebacterium glutamicum strains cultured in media containing carbohydrates from sugarcane, sugar beets, or corn. During fermentation, bacteria excrete L-glutamic acid, which is neutralized with potassium hydroxide to form MPG. This method dominates modern production due to its stereospecificity (yielding exclusively the L-enantiomer) and sustainability [4] [10].

In contrast, chemical synthesis historically employed acrylonitrile as a precursor via the Strecker reaction. This pathway faced challenges, including racemization (producing D/L-glutamate mixtures) and harsh reaction conditions requiring high temperatures and acidic catalysts. By the 1970s, fermentation surpassed synthesis due to lower energy inputs and higher purity yields [10].

Table 1: Comparison of MPG Production Pathways

ParameterMicrobial FermentationChemical Synthesis
PrecursorSugarcane, corn, or beet sugarsAcrylonitrile, ammonia
Enantiomeric Purity100% L-glutamateRacemic mixture (D/L)
Energy IntensityModerate (30–50°C)High (100–200°C)
Industrial Adoption>90% of global productionPhased out post-1970s

Purification Techniques for L-Potassium Glutamate Monohydrate

Post-fermentation broth undergoes multistep purification:

  • Decolorization: Activated carbon or resins remove pigments and organic impurities [2].
  • Ion exchange chromatography: Separates glutamate from residual sugars and cations (e.g., Ca²⁺, Mg²⁺) [9].
  • Evaporative concentration: Under negative pressure (−0.085 to −0.090 MPa) to reduce boiling points, minimizing pyroglutamate formation [2].The final product is crystallized as monohydrate crystals (KC₅H₈NO₄·H₂O), with purity ≥99% [5].

Crystallization Challenges and Optimization Strategies

MPG resists crystallization due to its hygroscopicity and tendency to form viscous slurries. Key issues include:

  • Temperature gradients: In traditional tanks, temperature differences between top (55°C) and bottom (85°C) layers promote racemization and pyroglutamate formation [2].
  • Solvent incompatibility: Ethanol or acetone addition triggers phase separation instead of crystallization, yielding glutinous solids [7].

Optimization strategies involve:

  • Separated evaporation-crystallization systems: Using negative-pressure evaporators coupled with atmospheric crystallizers maintains a uniform temperature (55–60°C), suppressing degradation [2].
  • Vacuum desiccation: Syrups dried over KOH desiccants under high vacuum (−74.6 kPa) achieve slow crystallization, albeit with low yields [7].

Table 2: Crystallization Parameters for MPG

MethodTemperaturePressureOutcome
Traditional Tank65–85°CAmbientPyroglutamate formation (5–8%)
Atmospheric Crystallizer55–60°CAmbient<0.1% pyroglutamate
Vacuum Desiccation25°C−74.6 kPaAmorphous solid formation

Energy-Efficient Production Systems and Scalability

Industrial scalability relies on energy integration:

  • Mechanical vapor recompression (MVR): Recycles latent heat from evaporators, reducing steam consumption by 60% [2].
  • Continuous crystallization: Multistage crystallizers allow uninterrupted crystal growth, cutting processing time by 40% versus batch systems [2] [9].Large-scale facilities achieve zero liquid discharge by treating wastewater for reuse in fermentation, lowering freshwater intake by 75% [9].

Byproduct Management in Large-Scale Manufacturing

Fermentation byproducts include:

  • Spent microbial biomass: Repurposed as animal feed due to high protein content.
  • Ammonium sulfate: Recovered via ion exchange and sold as fertilizer [9].Innovative approaches convert waste streams into chelating agents (e.g., glutamic acid N,N-diacetate) for agricultural or industrial use, ensuring 98% resource utilization [9].

Table 3: Monopotassium Glutamate Compound Profile

PropertyValue/Description
Chemical NamePotassium (2S)-2-amino-4-carboxybutanoate
SynonymsE622, MPG, Potassium glutamate
CAS Number19473-49-5 / 24595-14-0
FormulaC₅H₈KNO₄
Molar Mass185.22 g/mol
Solubility80.6 g/L in water (25°C)
pH (2% solution)6.7–7.3
Production MethodBacterial fermentation (C. glutamicum)

Properties

CAS Number

24595-14-0

Product Name

Monopotassium glutamate

IUPAC Name

potassium;(4S)-4-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8KNO4

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C5H9NO4.K/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

HQEROMHPIOLGCB-DFWYDOINSA-M

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[K+]

Solubility

Freely soluble in water; practically insoluble in ethanol or ethe

Synonyms

Aluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[K+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[K+]

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